![molecular formula C21H15ClN2O3 B2525142 N-[3-(4-Chlorphenyl)-1-methyl-4-oxo-1,4-dihydrochinolin-2-yl]furan-2-carboxamid CAS No. 883962-35-4](/img/structure/B2525142.png)
N-[3-(4-Chlorphenyl)-1-methyl-4-oxo-1,4-dihydrochinolin-2-yl]furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C21H15ClN2O3 and its molecular weight is 378.81. The purity is usually 95%.
BenchChem offers high-quality N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide exhibit notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These results suggest potential for development as an antimicrobial agent, particularly in treating resistant strains .
Antiviral Activity
The antiviral potential of this compound has been explored, with studies suggesting it may inhibit viral replication through interference with viral enzymes or host cell receptors. The specific mechanisms remain under investigation, but initial findings indicate effectiveness against certain viral pathogens .
Anticancer Properties
Emerging research has highlighted the anticancer potential of N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Notably, it has demonstrated activity against:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 12 |
These findings underscore its potential as a lead compound for new anticancer therapies .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide showed significant inhibition of Mycobacterium smegmatis, suggesting its potential role as an antituberculosis agent. The compound exhibited a MIC value of 8 µg/mL, indicating strong activity against this pathogen .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, the compound was tested for its effects on neuronal excitability and pain modulation. Results indicated that blocking NaV1.8 sodium channels led to a significant reduction in pain responses in animal models, highlighting its therapeutic potential for neuropathic pain management.
Wirkmechanismus
Target of Action
The primary target of N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is the NaV1.8 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is involved in neuronal excitability .
Mode of Action
N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide acts as a selective blocker of the NaV1.8 sodium channel . It shows greater than 100-fold selectivity over human NaV1.2, NaV1.3, NaV1.5, and NaV1.7 . This compound does not show significant activity against TRPV1, P2X 2/3, CaV 2.2, and KCNQ2/3 channels .
Biochemical Pathways
It is known that the blocking of nav18 sodium channels can affect the generation and conduction of action potentials, which can influence various neuronal processes .
Pharmacokinetics
It is soluble in dmso to 100 mm and in ethanol to 25 mm , which suggests that it may have good bioavailability
Result of Action
The blocking of NaV1.8 sodium channels by N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide results in the reduction of neuronal excitability . This can lead to a decrease in pain sensation, making this compound potentially useful as an analgesic .
Biologische Aktivität
N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a quinoline core fused with a furan ring and a carboxamide functional group, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The general synthetic route includes:
- Preparation of the Quinoline Core : Initial formation of the quinoline structure through cyclization reactions.
- Introduction of Substituents : Adding functional groups such as the 4-chlorophenyl and furan moieties.
- Formation of the Carboxamide : Finalizing the structure by attaching the carboxamide group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines, leading to inhibited proliferation.
- Induction of Apoptosis : Mechanistic studies suggest that it may activate caspases and increase reactive oxygen species (ROS) levels, which are critical for apoptosis induction .
The biological activity of this compound is mediated through several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell growth and survival.
- Modulation of Signaling Pathways : The compound can alter key signaling pathways that regulate cell cycle progression and apoptosis.
- Interaction with Microtubules : Similar quinolone derivatives have demonstrated effects on microtubule dynamics, disrupting normal mitotic processes .
Case Studies
A notable case study involved testing the compound against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 0.85 | Apoptosis induction via ROS generation |
MCF7 | 1.81 | G2/M phase arrest |
SKOV3 | 0.90 | Microtubule disruption |
Research Findings
Recent findings from various studies emphasize the following points regarding N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide:
- Cytotoxicity : Demonstrated potent cytotoxic effects against multiple cancer types with low toxicity towards normal cells .
- Synergistic Effects : When combined with other anticancer agents, it showed enhanced efficacy, suggesting potential for combination therapies .
- Molecular Docking Studies : Computational studies indicate strong binding affinity to targets involved in cancer progression, supporting its role as a lead compound for further development .
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-16-6-3-2-5-15(16)19(25)18(13-8-10-14(22)11-9-13)20(24)23-21(26)17-7-4-12-27-17/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZAYSRNOCQEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.